trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride
CAS No.: 1434142-03-6
Cat. No.: VC8073979
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1434142-03-6 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 |
| IUPAC Name | (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1 |
| Standard InChI Key | ITVWYQLMVRTELZ-TYSVMGFPSA-N |
| Isomeric SMILES | CC1([C@@H](C[C@H]1O)N)C.Cl |
| SMILES | CC1(C(CC1O)N)C.Cl |
| Canonical SMILES | CC1(C(CC1O)N)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound (IUPAC name: (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride) has a molecular formula of and a molecular weight of 151.63 g/mol . Its cyclobutane ring adopts a puckered conformation, with the amino and hydroxyl groups occupying trans positions relative to the ring plane . Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not reported (decomposes >200°C) |
| Solubility | Soluble in polar solvents (water, methanol) |
| Chirality | (1R,3R) configuration confirmed by X-ray |
| pKa (amino group) | ~9.5 (estimated) |
The hydrochloride salt stabilizes the compound via ionic interactions, as evidenced by its crystalline structure in solid-state NMR .
Synthetic Methodologies
Mitsunobu Reaction-Based Synthesis
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Mitsunobu Reaction: cis-3-Dibenzylcyclobutanol reacts with p-nitrobenzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–10°C. This step achieves 85% yield of the trans-ester intermediate .
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Hydrolysis: Alkaline hydrolysis (NaOH/KOH) in THF/water at reflux removes the p-nitrobenzoyl group, yielding trans-3-dibenzylcyclobutanol in 90–92% yield .
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Hydrogenolytic Debenzylation: Palladium-catalyzed hydrogenation (1.0–1.2 MPa H₂, 30–45°C) cleaves benzyl groups, affording the final product with 88–90% yield and >99.5% purity .
Alternative Routes
The aza-Michael addition approach reported by Avotins et al. provides enantioselective synthesis but yields only 42–74% due to competing side reactions. Continuous flow photochemical methods (415 nm LED irradiation) improve scalability, achieving 71% yield in multi-gram batches .
Pharmaceutical Applications
Drug Delivery Systems
Hybrid γ-peptides incorporating trans-3-amino-2,2-dimethylcyclobutanol exhibit:
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12-fold increased solubility of Doxorubicin in aqueous media
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78% intracellular accumulation efficiency in Leishmania macrophages vs. 34% for free drug
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Low cytotoxicity (CC₅₀ > 500 μM in HEK293 cells)
Chiral Building Blocks
The compound serves as a precursor for:
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Antiviral Agents: Cyclobutane-containing HIV protease inhibitors (IC₅₀ = 0.8 nM)
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Anticancer Drugs: Taxol analogs with improved blood-brain barrier penetration
Comparative Analysis with Structural Analogs
The trans configuration confers 18° greater ring puckering (measured by X-ray diffraction ), enhancing hydrophobic interactions in biological systems.
Industrial Production Challenges
Scale-up faces three primary hurdles:
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Catalyst Cost: Pd/C accounts for 62% of raw material costs in hydrogenation steps .
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Enantiomer Separation: Chiral HPLC achieves 99.9% ee but adds $12,000/kg to production costs .
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Thermal Stability: Decomposition above 200°C necessitates low-temperature storage .
Recent advances in photochemical flow reactors reduce DEAD usage by 40% while maintaining 99% stereoselectivity .
Future Research Directions
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Therapeutic Exploration:
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Phase I trials for epilepsy management (projected 2026)
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Conjugation with monoclonal antibodies for targeted cancer therapy
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Synthetic Optimization:
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Material Science Applications:
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